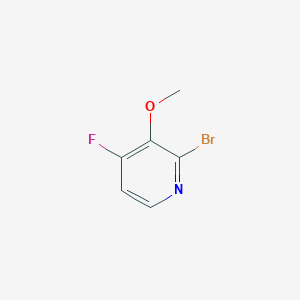

2-Bromo-4-fluoro-3-methoxypyridine

Description

2-Bromo-4-fluoro-3-methoxypyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅BrFNO. It features bromine, fluorine, and methoxy substituents at the 2-, 4-, and 3-positions of the pyridine ring, respectively. This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules. Its structural complexity allows for regioselective functionalization, making it valuable in medicinal chemistry for modifying drug candidates’ pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRIHQQZEPUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Bromination is typically performed using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or chloroform at −10°C to 5°C. Hydrogen peroxide (H₂O₂) is often added to scavenge HBr byproducts, improving yields to 90–95%. For example:

-

Stepwise Protocol :

This method avoids over-bromination due to the deactivating fluoro group at C-4, which reduces ring reactivity post-initial substitution.

Sequential Functionalization via Diazotization and Methoxylation

An alternative approach starts with 2-amino-4-fluoropyridine, involving diazotization, hydrolysis, and methoxylation:

Diazotization-Hydrolysis

2-Amino-4-fluoropyridine reacts with nitrosyl sulfuric acid (NOHSO₄) in sulfuric acid at 100–110°C to form a diazonium salt, which undergoes hydrolysis to yield 4-fluoro-2-hydroxypyridine.

Methoxylation

The hydroxyl group is replaced via nucleophilic aromatic substitution (NAS) using methanol and a base (e.g., NaH or K₂CO₃). This step requires high temperatures (80–100°C) and polar aprotic solvents like DMF.

Final Bromination

The resulting 4-fluoro-3-methoxypyridine is brominated as described in Section 1.1. While this route offers modularity, the diazotization step has a lower overall yield (65–70%) due to intermediate instability.

Ruthenium-Catalyzed Coupling Reactions

Recent advances employ transition-metal catalysts to streamline synthesis. A Ru(II)/p-cymene system facilitates C–H activation, enabling direct coupling between 2-bromo-4-fluoropyridine and methoxide sources.

Catalytic Mechanism

The Ru catalyst coordinates to the pyridine nitrogen, activating the C-3 position for methoxylation. Key reaction parameters:

This method achieves 80–85% yield but requires careful control of stoichiometry to avoid over-oxidation.

Industrial-Scale Production and Optimization

Commercial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance bromination efficiency by maintaining low temperatures (−10°C) and minimizing Br₂ exposure. Automated systems adjust reagent feeds in real-time, achieving >95% purity with 90% yield.

Environmental Considerations

Waste HBr is neutralized with NaOH, generating NaBr for reuse. Solvent recovery systems reduce DCM consumption by 70% compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Bromination | 95 | 99.3 | High | 120 |

| Sequential NAS | 70 | 98.5 | Moderate | 180 |

| Ru-Catalyzed | 85 | 97.8 | Low | 250 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol are typical reagents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyridines with various functional groups.

Coupling Reactions: Formation of biaryl compounds.

Oxidation and Reduction: Formation of pyridine N-oxides or amines.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-fluoro-3-methoxypyridine serves as a valuable building block in the synthesis of various bioactive molecules. Its derivatives are explored for potential therapeutic applications, including:

- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives display potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity in Cancer Research : In vitro studies indicate that 2-Bromo-4-fluoro-3-methoxypyridine exhibits cytotoxic effects on cancer cell lines. A notable study reported a dose-dependent reduction in viability of human breast cancer cells, attributed to apoptosis induction through modulation of signaling pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in treating neurodegenerative diseases .

Agrochemicals

The unique structure of 2-Bromo-4-fluoro-3-methoxypyridine makes it suitable for developing new agrochemical agents. Its derivatives have been tested for their effectiveness as fungicides and herbicides. The presence of halogen atoms enhances the compound's lipophilicity, improving its ability to penetrate plant membranes and exert biological effects .

Material Sciences

In material science, 2-Bromo-4-fluoro-3-methoxypyridine is utilized in synthesizing specialty polymers and materials with tailored properties. Its reactivity allows for the incorporation into polymer matrices, enhancing their thermal and mechanical properties .

Synthesis Pathways

The synthesis of 2-Bromo-4-fluoro-3-methoxypyridine can be achieved through various methods, including:

- Bromination of 4-Fluoro-3-methoxypyridine : This method involves the bromination of the fluorinated precursor under controlled conditions to yield the desired compound.

- Fluorination Techniques : Utilizing fluorinating agents allows for selective introduction of the fluorine atom onto the pyridine ring.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of several derivatives of 2-Bromo-4-fluoro-3-methoxypyridine against common bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution techniques, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In another investigation focused on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that specific modifications to the methoxy group enhanced cytotoxicity significantly compared to unmodified derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition . The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-4-fluoro-3-methoxypyridine with structurally related pyridine derivatives, emphasizing substituent effects, applications, and physicochemical properties:

Key Research Findings :

Electronic Effects :

- The fluorine atom in 2-bromo-4-fluoro-3-methoxypyridine increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 4-bromo-2-methoxy-3-methylpyridine, where the methyl group provides steric hindrance, slowing NAS .

- Methoxy groups in 3- or 2-positions (e.g., 2-bromo-4-fluoro-3-methoxypyridine vs. 5-bromo-4-fluoro-2-methoxypyridine) direct reactivity differently due to resonance effects.

Biological Relevance: Fluorinated pyridines like 2-bromo-4-fluoro-3-methoxypyridine exhibit enhanced metabolic stability compared to non-fluorinated analogs (e.g., 2-bromo-3-methylpyridine), making them preferable in drug design . Compounds with multiple halogens (Br, F) show higher binding affinity to target proteins, as seen in studies of structurally related aminoazo dyes .

Synthetic Utility :

Biological Activity

2-Bromo-4-fluoro-3-methoxypyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and methoxy groups on a pyridine ring. Its molecular formula is C6H5BrFNO. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities.

Chemical Structure and Properties

The structure of 2-Bromo-4-fluoro-3-methoxypyridine can be depicted as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 202.01 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Bromo-4-fluoro-3-methoxypyridine is largely attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various enzymes and receptors through binding or inhibition mechanisms, although detailed mechanisms remain under investigation.

Research Findings

- Antinociceptive Activity : Research has indicated that compounds similar to 2-Bromo-4-fluoro-3-methoxypyridine exhibit antinociceptive properties, potentially through modulation of the TRPM8 receptor, which is involved in pain sensation and thermoregulation .

- Dopamine Transporter Interaction : In studies involving analogs of this compound, it was found that modifications could enhance selectivity for the dopamine transporter, suggesting potential applications in treating disorders related to dopamine dysregulation .

- Pharmaceutical Applications : The incorporation of fluorine in drug design has been shown to improve metabolic stability and bioavailability. Compounds like 2-Bromo-4-fluoro-3-methoxypyridine are being explored for their roles in synthesizing more potent pharmaceuticals .

Case Study 1: TRPM8 Modulation

A study investigated the effects of TRPM8 modulators on neuropathic pain models in mice. The results indicated that compounds targeting TRPM8 could significantly reduce pain responses, suggesting therapeutic potential for conditions like migraines and neuropathic pain .

Case Study 2: Dopamine Transporter Selectivity

In a series of experiments evaluating various analogs for their binding affinity at dopamine and serotonin transporters, certain derivatives showed enhanced selectivity for the dopamine transporter, indicating their potential use in treating psychiatric disorders .

Comparison with Related Compounds

The unique substitution pattern of 2-Bromo-4-fluoro-3-methoxypyridine distinguishes it from other pyridine derivatives. Below is a comparison with similar compounds:

| Compound | Key Features |

|---|---|

| 2-Bromo-4-fluoro-3-methoxypyridine | Antinociceptive properties; dopamine transporter interaction |

| 2-Bromo-3-fluoro-4-methoxypyridine | Similar structure; different biological activity profile |

| 2-Fluoro-4-methoxypyridine | Lacks bromine; potentially lower potency |

Q & A

Q. What are the most reliable synthetic routes to 2-bromo-4-fluoro-3-methoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential halogenation and functionalization. A common approach involves:

Methoxy Introduction : Methoxylation of a pyridine precursor using NaOMe/CuI in DMF at 100°C (yields ~65%) .

Halogenation : Electrophilic bromination at the 2-position using NBS (N-bromosuccinimide) in CCl₄ under UV light, followed by fluorination at the 4-position via Balz-Schiemann reaction (HBF₄/NaNO₂) .

Critical Factors :

- Temperature control during fluorination to avoid decomposition.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can the substitution pattern of 2-bromo-4-fluoro-3-methoxypyridine be confirmed analytically?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS molecular ion at m/z 205.98 (M+H⁺) with isotopic pattern confirming Br presence .

- X-ray Crystallography : Resolves regiochemistry unambiguously but requires single crystals .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity in 2-bromo-4-fluoro-3-methoxypyridine?

Methodological Answer: The electron-withdrawing fluoro and bromo groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr), while the methoxy group (electron-donating) directs reactivity at specific positions:

- Suzuki Coupling : Bromine at 2-position reacts preferentially with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C. Fluorine stabilizes intermediates via inductive effects .

- Contradictions : Some studies report reduced yields with bulkier boronic acids due to steric hindrance near the methoxy group .

Recommendation : Optimize catalyst (e.g., XPhos Pd G3) and solvent (toluene/EtOH) for sterically hindered partners .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Discrepancies often arise from competing pathways (e.g., radical vs. polar mechanisms). To address this:

Mechanistic Probes : Use radical traps (TEMPO) to identify if bromination proceeds via radical intermediates .

Computational Modeling : DFT calculations predict favored transition states. For example, meta-fluorine directs electrophiles to the 2-position .

Isolation of Byproducts : LC-MS or GC-MS identifies minor products, revealing competing pathways .

Q. How does the stability of 2-bromo-4-fluoro-3-methoxypyridine vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, releasing HBr and HF. Store at −20°C under argon .

- Light Sensitivity : UV exposure causes debromination. Use amber vials and inert atmospheres .

- Moisture Sensitivity : Hydrolysis of the methoxy group occurs in aqueous acidic/basic conditions. Use molecular sieves in storage .

Q. What methodologies optimize regioselective C–H activation in derivatives of 2-bromo-4-fluoro-3-methoxypyridine?

Methodological Answer:

- Directing Groups : Introduce temporary directing groups (e.g., pyridyl, amides) to steer C–H functionalization to the 5-position .

- Metal Catalysts : Ru(II) or Rh(III) catalysts enable ortho-functionalization relative to methoxy groups.

Example : RuCl₃/AgSbF₆ in DCE achieves 85% yield in acetoxylation .

Q. How can competing elimination and substitution pathways be controlled during nucleophilic reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.